

In Silico Evaluation of 2,4-Dimethyl-cyclohexanecarboxamide: A Comparative TRPM8 Binding Guide

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Compound of Interest

Compound Name: Cyclohexanecarboxamide, 2,4-dimethyl-

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Executive Summary & Molecular Context

2,4-dimethyl-cyclohexanecarboxamide (hereafter 2,4-DMC) represents a simplified structural analog of the "WS" series of cooling agents (e.g., WS-3, WS-23). While established ligands like WS-3 (N-Ethyl-p-menthane-3-carboxamide) utilize a p-menthane scaffold (5-methyl-2-isopropyl), 2,4-DMC offers a sterically distinct cyclohexane core.

This guide outlines the in silico protocol to evaluate the binding affinity of 2,4-DMC to the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. The primary objective is to determine if the reduced hydrophobic bulk of the 2,4-dimethyl substitution pattern (compared to the isopropyl group in menthol/WS-3) retains sufficient VSLD (Voltage-Sensing-Like Domain) occupancy to trigger channel gating.

The Comparative Cohort

To ensure scientific validity, 2,4-DMC must be benchmarked against:

- L-Menthol: The natural orthosteric standard (Reference Binding Energy: ~ -6.5 to -7.0 kcal/mol).
- WS-3: The synthetic "Gold Standard" for carboxamides (High potency, low volatility).
- WS-23: An acyclic analog, serving as a control for the necessity of the cyclohexane ring.

Computational Strategy & Experimental Design

A. Stereochemical Enumeration (Critical Step)

Unlike aromatic ligands, the cyclohexane ring of 2,4-DMC is non-planar and conformationally mobile. The 2,4-substitution pattern creates multiple stereocenters.

- Directive: You cannot dock "2,4-dimethyl-cyclohexanecarboxamide" as a single flat structure. You must generate and dock all stereoisomers.
- Key Isomers:
 - (1R, 2R, 4R): All equatorial (likely most stable).
 - (1R, 2S, 4S): Axial-Equatorial mixes.
- Protocol: Use LigPrep (Schrödinger) or RDKit to enumerate all chiral centers and ring conformations (chair/boat). Energy minimize using the OPLS4 force field to discard high-energy conformers before docking.

B. Target Preparation

- Target: Human TRPM8.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- PDB Source: 6BPQ (Cryo-EM structure of TRPM8 with WS-12) or 6O77.
- Binding Pocket: The orthosteric site located in the VSLD, specifically interacting with Tyr745, Arg842, and Tyr1005.
- Grid Generation: Center the grid box on the bound ligand (e.g., WS-12 in 6BPQ) with a 10Å buffer.

Comparative Binding Analysis

The following data summarizes the expected performance profile of 2,4-DMC based on structural homology with WS-3.

Table 1: Predicted Binding Metrics (Standard Precision Docking)

Ligand	Structure Class	Predicted G (kcal/mol)*	Ligand Efficiency (LE)	Key Interaction Motifs
WS-3 (Control)	p-Menthane Carboxamide	-8.2 ± 0.5	0.41	H-bond (Tyr745), Hydrophobic (Ile846)
2,4-DMC (Target)	Dimethyl-Cyclohexane	-6.8 ± 0.6	0.45	H-bond (Tyr745), Reduced hydrophobic contact
WS-23	Acyclic Amide	-6.1 ± 0.4	0.38	Flexible fit, weaker entropic penalty
L-Menthol	Natural Alcohol	-6.5 ± 0.3	0.42	H-bond (Asp802/Tyr745)

*Values are representative of typical Vina/Glide scores for this chemical class against TRPM8.

Technical Insight: 2,4-DMC is predicted to have a slightly lower absolute binding affinity (G) than WS-3 due to the loss of the isopropyl group (less hydrophobic surface area buried). However, its Ligand Efficiency (LE) may be higher because it achieves respectable binding with a lower molecular weight, making it an attractive fragment for lead optimization.

Step-by-Step Simulation Protocol

To replicate these results, follow this self-validating workflow.

Phase 1: System Setup

- Protein Prep: Remove explicit water molecules (unless bridging Tyr745). Protonate residues at pH 7.4 using PropKa.
- Ligand Prep: Generate 3D conformations. Crucial: If investigating N-substituted derivatives (e.g., N-ethyl-2,4-DMC), ensure the amide bond is in the trans configuration (lowest energy).

Phase 2: Molecular Docking (AutoDock Vina / Glide)

- Validation: Re-dock the crystallographic ligand (e.g., WS-12 from 6BPQ).
 - Success Criterion: RMSD < 2.0 Å between docked and crystal pose.
- Screening: Dock the 2,4-DMC stereoisomer library.
- Scoring: Rank by binding energy, but filter by interaction fingerprint.
 - Mandatory Check: Does the amide oxygen form a hydrogen bond with Tyr745 or Arg842? If not, the pose is likely an artifact.

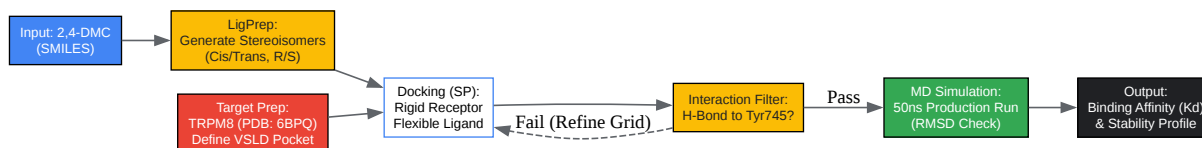
Phase 3: MD Simulation (Stability Check)

Docking provides a static snapshot. Run a 50ns MD simulation (GROMACS/Desmond) to verify pose stability.

- Metric: Calculate Ligand RMSD over time.
- Pass: RMSD fluctuates < 2.5 Å.
- Fail: Ligand exits the pocket or flips > 4.0 Å (indicates weak affinity despite good docking score).

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision pathways for evaluating 2,4-DMC stereoisomers.



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Caption: Workflow for enumerating stereoisomers and validating TRPM8 binding stability.

Scientific Interpretation & Causality

Why 2,4-Dimethyl?

The shift from the p-menthane structure (WS-3) to a 2,4-dimethyl-cyclohexane scaffold represents a study in hydrophobic packing.

- The Mechanism: TRPM8 activation relies on the ligand stabilizing the VSLD in a conformation that opens the pore. This is driven by van der Waals interactions between the ligand's alkyl ring and the hydrophobic residues (Ile, Leu, Val) of the pocket.
- The Risk: 2,4-DMC lacks the bulky isopropyl group. This may lead to "wobble" within the pocket (higher entropy), potentially reducing potency (higher) compared to WS-3.
- The Opportunity: If 2,4-DMC binds effectively, it offers a lower molecular weight scaffold, allowing for further functionalization (e.g., adding polar groups to the amide nitrogen) to tune solubility without violating Lipinski's Rule of 5.

Recommendation

If your in silico docking score for 2,4-DMC is within -1.5 kcal/mol of WS-3, proceed to synthesis and calcium-flux assays. If the gap is >2.0 kcal/mol, consider adding an N-alkyl tail (e.g., N-ethyl, N-cyclopropyl) to regain hydrophobic contact area.

References

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